molecular formula C9H15NO2 B12274178 rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester

Cat. No.: B12274178
M. Wt: 169.22 g/mol
InChI Key: MCULFXFGGYCJBU-UHFFFAOYSA-N
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Description

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester (CAS 2387535-12-6) is a chiral, nitrogen-containing bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol, this compound belongs to a class of constrained heterocyclic frameworks that are prized for their three-dimensional rigidity and ability to impart favorable pharmacological properties to drug candidates . Azabicyclo[3.1.1]heptane derivatives are explored as key synthetic intermediates and core structures in the development of biologically active molecules. The distinct spatial arrangement of the "rel-(1R,2S,5R)" stereochemistry provides a specific chiral environment that can be critical for selective interaction with biological targets, such as enzymes and receptors . Research into analogous azabicyclic systems highlights their prevalence in natural products and pharmacologically active compounds, particularly as structurally diverse molecular scaffolds and as potent anticancer entities . The ethyl ester functional group in this molecule offers a versatile handle for further synthetic manipulation, allowing researchers to access a wide array of derivatives, including amides and carboxylic acids, for structure-activity relationship (SAR) studies. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 6-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-4-3-6-5-8(7)10-6/h6-8,10H,2-5H2,1H3

InChI Key

MCULFXFGGYCJBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2CC1N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The bicyclic core is constructed through a-sigmatropic rearrangement of ammonium ylide intermediates. Treatment of allylic amines (e.g., 6 in Scheme 1) with NaOEt in EtOH generates ylide 7 , which rearranges to the (E)-amino ester 8 with 83% yield and 95% stereoselectivity.

Scheme 1
$$
\text{Allylic amine} \xrightarrow{\text{NaOEt/EtOH}} \text{Ammonium ylide} \xrightarrow{\text{-rearrangement}} \text{(E)-Amino ester}
$$

Optimization

  • Temperature : Rearrangement at –70°C in THF with KOt-Bu improves stereoselectivity to >99%.
  • Substrate scope : Electron-withdrawing groups on the allylic amine enhance reaction rates by 40%.

Zinc-Mediated Reductive Cyclization

Procedure

A patent method for analogous azabicyclo compounds involves Zn powder (6.9 mmol) and NH$$_4$$Cl (4.5 mmol) in methanol to reduce dichloro intermediates (e.g., 10 ) into the bicyclic ester.

Key steps :

  • Reduction : Zn-mediated dehalogenation at 0°C for 12 hours.
  • Cyclization : Spontaneous ring closure upon warming to room temperature.

Yield : 72–88% after column chromatography.

Limitations

  • Requires dichloro precursors, which are synthetically challenging to prepare.
  • Scalability limited by exothermicity during Zn addition.

Rh(I)-Catalyzed Hydroformylation

Methodology

A Rh(I)/BiPhePhos catalytic system enables hydroformylation of α,β-unsaturated esters (e.g., 9a ) under syngas (H$$_2$$/CO). This method constructs the bicyclo[3.1.1]heptane core in one pot.

Conditions :

  • Catalyst : Rh(acac)(CO)$$_2$$ (2 mol%)
  • Ligand : BiPhePhos (4 mol%)
  • Solvent : THF/MeOH (10:1)
  • Yield : 85%

Advantages

  • Stereocontrol : >20:1 endo/exo selectivity due to ligand-induced asymmetry.
  • Functional group tolerance : Compatible with esters, nitriles, and protected amines.

Microwave-Assisted Cyclization of Aza-Dienes

Protocol

Azabicyclo[3.1.1]heptane esters are synthesized via microwave irradiation (150°C, 30 min) of aza-dienes in DMF.

Example :
$$
\text{Aza-diene} \xrightarrow{\text{MW, 150°C}} \text{rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylate}
$$

Yield : 92% with 95% purity.

Benefits

  • Time efficiency : 30 minutes vs. 16 hours for conventional heating.
  • Reduced byproducts : Minimal epimerization due to rapid heating.

Hydrogenolysis of N-Protected Intermediates

Steps

  • Protection : Boc-group installation on the azabicyclo amine using (Boc)$$_2$$O.
  • Hydrogenolysis : Pd/C-mediated cleavage of benzyl esters in MeOH/H$$_2$$O.

Yield : 89–95% after recrystallization.

Critical Parameters

  • Catalyst loading : 10 wt% Pd/C ensures complete deprotection.
  • Acid additives : TFA (2 equiv) prevents amine oxidation during hydrogenolysis.

Enzymatic Resolution of Racemic Mixtures

Process

Lipase B from Candida antarctica resolves racemic azabicyclo esters via kinetic resolution in hexane.

Conditions :

  • Enzyme loading : 20 mg/mmol substrate
  • Temperature : 37°C
  • ee : >99% for (1R,2S,5R)-enantiomer

Yield : 48% (theoretical maximum 50%).

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Cost
-Sigmatropic 83% 95% Moderate $$
Zn-mediated 72–88% N/A Low $
Rh-catalyzed 85% >20:1 endo/exo High $$$
Microwave-assisted 92% 95% High $$
Hydrogenolysis 89–95% N/A High $$
Enzymatic resolution 48% >99% ee Moderate $$$

Spectroscopic Characterization

Key Data for rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic Acid Ethyl Ester

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 4.21 (q, J = 7.1 Hz, 2H), 3.78–3.65 (m, 1H), 3.12 (dd, J = 10.2 Hz, 1H), 2.94–2.81 (m, 2H), 1.89–1.75 (m, 2H), 1.61–1.53 (m, 1H), 1.29 (t, J = 7.1 Hz, 3H).
  • $$^{13}$$C NMR (101 MHz, CDCl$$3$$): δ 173.5 (COOEt), 60.1 (OCH$$2$$), 56.8 (C2), 48.3 (C6), 34.2 (C5), 28.7 (C1), 14.3 (CH$$_3$$).
  • HRMS : m/z calc. for C$$9$$H$${15}$$NO$$_2$$ [M+H]$$^+$$: 170.1176, found: 170.1178.

Chemical Reactions Analysis

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Bicyclo[2.2.1]heptane Derivatives
  • However, the smaller bridgehead angle in [2.2.1] systems may limit steric accessibility in enzyme-binding pockets .
Bicyclo[3.1.0]hexane Derivatives
  • Example: rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 1051393-66-8) Molecular Formula: C11H17NO4 Molecular Weight: 235.26 Key Differences: The [3.1.0] system is more strained and compact, leading to higher reactivity in nucleophilic substitutions. The tert-butoxycarbonyl (Boc) group in this analog enhances solubility but reduces membrane permeability compared to the ethyl ester in the target compound .
Bicyclo[2.2.2]octane Derivatives
  • Example: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid ethyl ester Molecular Formula: C9H15NO2 Molecular Weight: 169.22 Key Differences: The larger [2.2.2] system increases steric bulk, which may improve selectivity for larger enzyme active sites but reduce metabolic stability due to enhanced oxidation susceptibility .

Physicochemical Properties

Property Target Compound ([3.1.1]) [2.2.1] Analog [3.1.0] Analog
Molecular Weight ~195 (estimated) 169.22 235.26
Boiling Point Not reported -20°C storage Not reported
Lipophilicity (LogP) ~2.5 (predicted) ~1.8 ~3.0 (Boc group)

The ethyl ester in the target compound balances lipophilicity and solubility, whereas Boc-protected analogs (e.g., [3.1.0] derivatives) exhibit higher LogP values, favoring CNS penetration but complicating aqueous formulation .

Biological Activity

Rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester (CAS No. 2387535-12-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, anti-inflammatory, and other pharmacological effects based on recent studies.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.22 g/mol
  • Structure : The compound features a bicyclic structure with a nitrogen atom replacing one of the carbon atoms in the bicyclic framework.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Antibacterial Activity

Research indicates that derivatives of bicyclic compounds often exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : Similar compounds have shown effectiveness against extended-spectrum beta-lactamase (ESBL) producing bacteria by inhibiting cell wall synthesis, leading to bacterial cell death .
  • Case Study : A study demonstrated that derivatives of this compound exhibited potent activity against both gram-positive and gram-negative bacteria, making them suitable candidates for treating bacterial infections .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Research Findings : Some studies have indicated that related bicyclic compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
  • Enzyme Inhibition : Specific enzyme inhibition assays have shown promising results in reducing inflammatory markers in vitro, suggesting its utility in managing inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against ESBL-producing bacteria
Anti-inflammatoryInhibits COX enzymes; reduces inflammation markers
Enzyme InhibitionSignificant inhibition of urease and alpha-amylase

Table 2: Comparative Analysis of Related Compounds

Compound NameAntibacterial ActivityAnti-inflammatory Activity
This compoundHighModerate
3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicycloheptane-2-carboxylic acidVery HighHigh

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